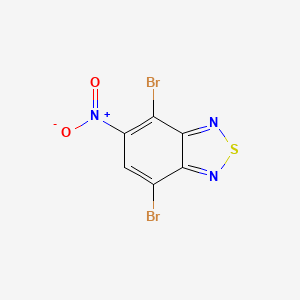

4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dibromo-5-nitro-2,1,3-benzothiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2N3O2S/c7-2-1-3(11(12)13)4(8)6-5(2)9-14-10-6/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQXUYLNDCIZDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NSN=C2C(=C1[N+](=O)[O-])Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dibromo 5 Nitro 2,1,3 Benzothiadiazole and Precursors

Synthesis of Key Intermediate 4,7-Dibromo-2,1,3-benzothiadiazole (B82695)

The precursor 4,7-Dibromo-2,1,3-benzothiadiazole is a widely used building block for the synthesis of conductive polymers and larger organic molecules. wikipedia.org Its synthesis is typically achieved through the direct bromination of 2,1,3-benzothiadiazole (B189464).

Bromination of 2,1,3-Benzothiadiazole

The bromination of 2,1,3-benzothiadiazole is an electrophilic aromatic substitution reaction where bromine atoms are introduced onto the benzene (B151609) ring of the molecule. The reaction proceeds sequentially, first forming the 4-bromo derivative, followed by the 4,7-dibromo product. utm.my

Two primary methods are commonly employed for this transformation:

Conventional Method (Br₂/HBr): The most established method involves reacting 2,1,3-benzothiadiazole with elemental bromine (Br₂) in the presence of aqueous hydrobromic acid (HBr). utm.myossila.comsci-hub.se This strong brominating system is necessary to overcome the inherent stability of the aromatic ring. utm.my The reaction is typically conducted at elevated temperatures, such as 126-130°C. utm.my

Alternative Pathway (NBS): An alternative route utilizes N-bromosuccinimide (NBS) as the bromine source. utm.mytsukuba.ac.jp While NBS is generally considered a milder brominating agent than Br₂/HBr, its use for brominating a stable benzene ring is made possible under drastic conditions, such as in a mixture of concentrated sulfuric acid and chloroform (B151607) at room temperature. utm.my This method can be advantageous when access to elemental bromine is limited and offers a relatively less hazardous procedure. utm.my

Optimization of Reaction Conditions and Yields for Dibromination

Achieving high yields of 4,7-Dibromo-2,1,3-benzothiadiazole requires careful control over reaction conditions. The bromination in 47% hydrobromic acid at high temperatures has been shown to be a general and effective preparative method that favors substitution over addition reactions. sci-hub.se

For the conventional Br₂/HBr method, the reaction is often performed by adding bromine dropwise to a solution of 2,1,3-benzothiadiazole in 47% HBr at temperatures between 126-130°C. utm.my Monitoring the reaction, for instance by gas-liquid chromatography, reveals the initial formation of 4-bromo-2,1,3-benzothiadiazole, which is subsequently converted to the desired 4,7-dibromo product. utm.my

In the NBS-based method, optimization involves using a significant excess of NBS (e.g., 2.2 equivalents) in a solvent system like chloroform and concentrated sulfuric acid. utm.my The reaction can proceed effectively at room temperature under a nitrogen atmosphere. utm.my Researchers have also explored using NBS in different solvent systems like DMF/chloroform, although this may require higher temperatures (e.g., 60°C) and longer reaction times. utm.my

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Conventional | Br₂, 47% HBr | 126-130°C | Strong brominating system; established method. utm.mysci-hub.se |

| Alternative | NBS, H₂SO₄, Chloroform | Room Temperature | Less hazardous; useful when Br₂ is inaccessible. utm.my |

Targeted Nitration Strategies for 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole

The introduction of a nitro group onto the 4,7-Dibromo-2,1,3-benzothiadiazole ring is a crucial step that significantly influences the electronic properties of the final molecule.

Modified Nitration Protocols Utilizing Strong Nitrating Agents (e.g., CF₃SO₃H/HNO₃)

Standard nitration methods for 4,7-Dibromo-2,1,3-benzothiadiazole often result in low yields (20-30%). chalmers.seacs.org To overcome this, a more efficient and modified protocol has been developed using a stronger nitrating agent. This method employs a mixture of fuming nitric acid (HNO₃) and trifluoromethanesulfonic acid (CF₃SO₃H), which acts as the nitrating agent. chalmers.sechalmers.seresearchgate.net This powerful combination, sometimes referred to as nitronium trifluoromethanesulfonate (B1224126) (NTMS), has been shown to dramatically improve the reaction yield, increasing it to as high as 85%. chalmers.seacs.org This significant improvement makes the dinitro intermediate, 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, more readily accessible for further synthesis. chalmers.seacs.org

| Nitrating Agent | Reported Yield | Reference |

|---|---|---|

| Conventional Methods | 20-30% | chalmers.seacs.org |

| fuming HNO₃ / CF₃SO₃H | up to 85% | chalmers.seacs.org |

Regioselectivity Considerations in Nitration Reactions of Dibromobenzothiadiazoles

The nitration of 4,7-Dibromo-2,1,3-benzothiadiazole demonstrates high regioselectivity. The existing bromo substituents at the C4 and C7 positions, along with the electron-withdrawing nature of the benzothiadiazole core, deactivate the aromatic ring towards electrophilic substitution. The bromine atoms are ortho-, para-directing deactivators. In this specific structure, the positions adjacent (ortho) to the bromine atoms are C5 and C6. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to one of these positions. The reaction leads to the formation of this compound, indicating that the substitution occurs regioselectively at the C5 (or equivalently, C6) position. researchgate.net This selectivity is a key consideration in the synthesis of specifically functionalized benzothiadiazole derivatives.

Multi-step Synthesis Pathways Involving Subsequent Functionalization

This compound is not typically an end product but rather a versatile intermediate in multi-step synthetic pathways. researchgate.net Its primary utility lies in its conversion to other functional molecules, particularly for applications in organic electronics.

A common subsequent step is the reduction of the nitro group to an amine group. For instance, the related compound 4,7-dibromo-5,6-dinitrobenzothiadiazole can be reduced using zinc in the presence of acetic acid and hydrochloric acid to form the corresponding tetraamine (B13775644) derivative. researchgate.net This diamine is highly reactive and can be used in condensation reactions to build larger, more complex molecular architectures.

These functionalized benzothiadiazole units are highly electron-deficient and are used as powerful acceptor units in the design of donor-acceptor small band gap polymers. chalmers.seacs.org These polymers are of significant interest for use in bulk heterojunction solar cells, where their ability to absorb a broader range of the solar spectrum is critical for improving power conversion efficiencies. chalmers.sechalmers.se The improved synthesis of the nitrated intermediate, therefore, facilitates the development of these advanced materials. chalmers.se

Pathways to Dinitro-substituted Benzothiadiazole Intermediates (e.g., 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole)

The primary precursor for nitro-substituted benzothiadiazoles is 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. This intermediate is synthesized via the direct nitration of commercially available 4,7-Dibromo-2,1,3-benzothiadiazole. Traditional nitration methods often involve harsh and corrosive mixed acid systems, which can lead to poor yields and significant waste. frontiersin.org However, modified procedures have been developed to greatly improve the efficiency of this transformation.

A significantly improved and high-yield synthesis involves the use of trifluoromethanesulfonic acid (CF₃SO₃H) in conjunction with nitric acid (HNO₃). researchgate.net This method facilitates the electrophilic aromatic substitution at the 5- and 6-positions of the benzothiadiazole ring, which are activated for nitration. The reaction proceeds efficiently, providing the desired 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole in excellent yields, reported to be as high as 88%. researchgate.net Another report using a similar protocol cites a yield of 67% after recrystallization. researchgate.net This dinitro derivative serves as a crucial building block for further functionalization.

| Starting Material | Reagents | Solvent/Acid | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 4,7-Dibromo-2,1,3-benzothiadiazole | HNO₃ / CF₃SO₃H | Trifluoromethanesulfonic acid | 50 °C | 88% | researchgate.net |

| 4,7-Dibromo-2,1,3-benzothiadiazole | Nitric Acid | Trifluoromethanesulfonic acid / Hydrochloric acid | 50 °C | 67% (after recrystallization) | researchgate.net |

Reduction and Further Transformation of Nitro Derivatives

The transformation of the 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole intermediate is a critical step. The most commonly reported transformation is the complete reduction of both nitro groups to yield 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine. researchgate.netnih.gov This reaction is typically accomplished using reducing metals in an acidic medium.

Commonly employed methods include the use of iron powder in acetic acid or zinc powder in a mixture of acetic and hydrochloric acid. researchgate.net These are robust and effective methods for the full reduction of the dinitro compound to the corresponding diamine, which is a key monomer for the synthesis of various conjugated polymers and materials. researchgate.net

The synthesis of the target compound, this compound, from the dinitro precursor would necessitate a selective partial reduction (mono-reduction). This is a chemically challenging step, as the two nitro groups are in similar chemical environments. Achieving high selectivity for the reduction of only one nitro group while leaving the other intact requires carefully controlled reaction conditions and specific reagents, for which detailed protocols are not widely reported in the context of this specific molecule.

| Starting Material | Reagents | Solvent/Acid | Product | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | Iron powder | Acetic acid | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | researchgate.net |

| 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | Zinc | Acetic acid / HCl | 4,7-Dibromo-2,1,3-benzothiadiazole-5,6-diamine | researchgate.net |

Comparative Analysis of Synthetic Efficiency and Scalability

When evaluating the synthetic pathways to this compound and its precursors, efficiency and scalability are paramount considerations.

Nitration Step: The modified nitration of 4,7-Dibromo-2,1,3-benzothiadiazole using a CF₃SO₃H/HNO₃ mixture represents a significant improvement in efficiency over traditional methods that use mixed sulfuric and nitric acid. frontiersin.orgresearchgate.net The reported yield of up to 88% is substantially higher, which minimizes waste and improves the atom economy of the process. researchgate.net From a scalability perspective, while trifluoromethanesulfonic acid is a highly effective catalyst, it is also considerably more expensive than sulfuric acid. This cost can be a limiting factor for large-scale industrial production. Furthermore, handling large volumes of strong, corrosive acids like CF₃SO₃H requires specialized equipment and stringent safety protocols.

Reduction Step: The reduction of the dinitro intermediate using metals like iron or zinc in acetic acid is a well-established, classical chemical transformation. researchgate.net These methods are generally considered efficient and are frequently used in industrial-scale synthesis due to the low cost and availability of the reagents. However, the primary drawback concerning scalability is the generation of large quantities of metallic waste. For every mole of dinitro compound reduced, multiple moles of metal are consumed, leading to waste streams containing metal salts that require costly treatment and disposal, posing an environmental burden. Therefore, while the reaction itself is scalable, the process as a whole faces challenges related to waste management and environmental sustainability.

Structural Elucidation and Intermolecular Interactions

Structural Influence on Charge Transport Pathways in Solid State

The introduction of a nitro (NO₂) group to the 4,7-dibromo-2,1,3-benzothiadiazole (B82695) backbone has a profound impact on its solid-state packing and, consequently, its charge transport capabilities. The nitro group is strongly electron-withdrawing and sterically demanding, which modifies the molecule's electronic structure and influences how molecules arrange themselves in a crystal lattice.

In related polymeric semiconductors incorporating a nitro-functionalized benzothiadiazole unit, the nitro group's effectiveness as an electron-withdrawing group was found to be diminished by steric effects. nih.gov These steric hindrances can cause the nitro group to twist out of the plane of the benzothiadiazole ring, disrupting π-conjugation. nih.gov This twisting can lead to a less ordered molecular packing, which is generally detrimental to charge transport. For efficient charge transport, organic semiconductor molecules need to pack in a highly ordered fashion, typically with significant π-π stacking, to facilitate the hopping of charge carriers between adjacent molecules.

Research on donor-acceptor copolymers has shown that the choice of the acceptor unit significantly affects the optoelectronic properties. nih.gov While specific crystallographic data for 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole is not extensively detailed in current literature, studies on analogous systems provide critical insights. For instance, a polymer containing a nitro- and fluoro-substituted benzothiadiazole unit (PCDTT-NO₂FBT) exhibited an electron mobility of 0.024 cm² V⁻¹ s⁻¹. nih.gov This was lower than a related polymer featuring cyano and fluorine groups, which was attributed to the nitro group's steric bulk hindering the formation of a well-ordered, co-planar backbone structure conducive to efficient electron transport. nih.gov

The intermolecular interactions governing the solid-state assembly are a subtle balance of forces. nih.gov While π-π stacking is crucial for forming charge transport pathways, other interactions involving the bromine and nitro substituents, such as halogen bonding and dipole-dipole interactions, also play a key role. The bulky nitro group can interfere with the close co-facial π-π stacking that is ideal for high charge mobility. The resulting molecular arrangement is a compromise between maximizing favorable intermolecular interactions and minimizing steric repulsion. nih.gov This can lead to varied packing motifs that create different pathways and efficiencies for charge carrier movement through the material.

The following table summarizes the expected influence of different functional groups on the benzothiadiazole core, based on findings from related materials, to illustrate the structure-property relationships that govern charge transport.

| Functional Group | Expected Impact on Molecular Geometry | Influence on Intermolecular Packing | Consequence for Charge Transport |

| Nitro (NO₂) and Fluoro (F) | Steric hindrance may twist the NO₂ group, reducing backbone planarity. | The bulky nature of NO₂ can disrupt ordered π-stacking, leading to a less crystalline structure. | Reduced charge carrier mobility due to less effective orbital overlap between molecules. nih.gov |

| Cyano (CN) and Fluoro (F) | Promotes backbone linearity and co-planarity. | Facilitates higher thin-film crystallinity and more ordered packing. | Significantly improved electron mobility due to enhanced intermolecular electronic coupling. nih.gov |

Ultimately, the specific placement and orientation of the dibromo and nitro substituents on the benzothiadiazole core are critical in defining the supramolecular architecture. This architecture directly dictates the pathways available for charge carriers, with more ordered, planar, and closely packed structures generally leading to superior charge transport properties essential for high-performance organic electronic devices.

Electronic and Optoelectronic Properties of 4,7 Dibromo 5 Nitro 2,1,3 Benzothiadiazole Derivatives

Electronic Structure Characterization and Orbital Energy Levels

The electronic architecture of 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole derivatives is defined by the interplay of the electron-accepting BTD core and the potent electron-withdrawing substituents. These features dictate the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are critical for determining the material's electronic behavior.

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is recognized for its strong electron-withdrawing capabilities and significant electron affinity, which is a measure of its ability to accept an electron. nih.govresearchgate.net This high electron affinity is directly related to the energy of its LUMO. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (E_g), is a key parameter that influences the electronic and optical properties of a molecule. irjweb.comschrodinger.com A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. mdpi.com

Derivatives of BTD, such as 4,7-di-2-thienyl-2,1,3-benzothiadiazole, have been reported with HOMO energy levels around -5.3 to -5.4 eV and energy gaps between 2.4 and 2.7 eV. researchgate.net The introduction of substituents allows for the fine-tuning of these energy levels. For instance, π-extended 4,7-diaryl-2,1,3-benzothiadiazoles exhibit high electron affinities and are considered for applications in Organic Light-Emitting Diodes (OLEDs). researchgate.net The dibromo substitution at the 4 and 7 positions further enhances the electron-accepting nature of the BTD core.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 4,7-di-2-thienyl-2,1,3-benzothiadiazole | -5.4 | -3.0 | 2.4 |

| Benzothiadiazole Polymer (PTBTT) | -5.68 | -3.91 | 1.77 |

| Benzothiadiazole Polymer (PHTBTHT) | -5.71 | -3.72 | 1.99 |

| Benzothiadiazole Polymer (PFBTF) | -5.61 | -4.04 | 1.57 |

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.netresearchgate.net Its inclusion at the 5-position of the 4,7-dibromo-BTD framework dramatically increases the electron deficiency of the molecule. This strong inductive and resonance effect lowers the energy levels of both the HOMO and LUMO. nih.gov

Studies on related benzothiazole (B30560) derivatives have shown that the substitution of a nitro group can significantly reduce the HOMO-LUMO energy gap. nih.gov For example, in one study, the introduction of a -NO₂ group lowered the HOMO and LUMO values, resulting in a reduced energy gap of 2.83 eV in the ground state. nih.gov This enhanced electron-withdrawing strength is crucial for creating "push-pull" or "pull-pull" type architectures in functional dyes, where electron density is drawn towards the acceptor unit. nih.gov In this compound, the combination of the BTD core, two bromine atoms, and a nitro group creates a very strong "pull-pull" system, which influences its charge transport and optical properties.

The powerful electron-withdrawing nature of the nitro group can also impact conjugation. While it enhances the acceptor character, it can sometimes lead to photo-inhibition effects, where the expected photoreactivity is suppressed due to the strong influence of the nitro group on the molecular system's electronic state. researchgate.net

Molecular planarity is a critical factor for efficient electron transport in organic semiconductor materials, as it facilitates intermolecular π-π stacking. The introduction of substituents can sometimes lead to steric hindrance, causing a twist in the molecular backbone and disrupting planarity.

In the case of this compound, the nitro group at the 5-position is situated between a bromine atom at the 4-position and the fused thiadiazole ring system. This arrangement could potentially introduce steric strain, forcing the nitro group to rotate out of the plane of the benzothiadiazole ring. Such a deviation from planarity can affect the extent of π-conjugation across the molecule.

Light Absorption and Emission Mechanisms in Solution and Solid State

The intense electron-deficient character of this compound derivatives governs their interaction with light, leading to distinct absorption and emission properties that are often sensitive to the surrounding environment.

Derivatives of 2,1,3-benzothiadiazole typically exhibit absorption maxima in the UV-visible region. rsc.org The position of these absorption bands is highly dependent on the nature and position of the substituents on the BTD core. The strong electron-withdrawing groups in this compound are expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted BTD. This is due to the stabilization of the LUMO, which reduces the HOMO-LUMO gap.

The absorption spectra of BTD derivatives often show broad bands, which can be indicative of intramolecular charge transfer (ICT) upon excitation. researchgate.net In some cases, the spectra may also exhibit a fine structure resulting from vibronic coupling—the interaction between the electronic transition and molecular vibrations. wikipedia.orgnih.gov This coupling means that the electronic transition is accompanied by changes in the vibrational energy levels of the molecule, leading to a series of peaks or shoulders in the absorption band. The analysis of these vibronic features can provide insights into the molecular geometry changes that occur upon electronic excitation.

Many BTD derivatives are known to be fluorescent, and their emission properties are highly tunable. researchgate.netresearchgate.net The fluorescence of these compounds often originates from an excited state with significant intramolecular charge transfer character. The emission intensity and quantum efficiency (the ratio of emitted photons to absorbed photons) are sensitive to both the molecular structure and the solvent environment.

For BTD derivatives, the fluorescence quantum yield can be significantly affected by the position of substituents. nih.gov In some cases, a nitro group can quench fluorescence; however, in other heterocyclic systems, it has been shown to be part of the fluorophore and essential for its emissive properties. researchgate.netnih.gov For instance, the fluorescence of 4,7-bis(4-dodecylthiophen-2-yl)-5,6-dinitrobenzo[c] researchgate.netnih.govresearchgate.netthiadiazole is quenched by its two nitro groups, but strong fluorescence is observed after the reduction of the nitro groups to amino groups. nih.gov

Furthermore, BTD derivatives with strong electron-withdrawing substituents, which can be classified as "pull-pull" type systems, tend to exhibit low fluorescence quantum yields in nonpolar solvents and higher quantum yields in polar solvents. rsc.org The solvent polarity can also induce a solvatochromic shift in the emission spectrum, where the emission wavelength changes with the polarity of the solvent. This is a hallmark of an excited state with a different dipole moment compared to the ground state. nih.gov

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Unmethylated NBTD analogue 1 | 460 | 550 | 0.20 |

| Methylated NBTD regioisomer 3 | 480 | 575 | 0.45 |

| Methylated NBTD regioisomer 5 | 450 | 575 | 0.01 |

Solvatochromic Effects and Intramolecular Charge Transfer (ICT) Characteristics

The presence of both the electron-accepting benzothiadiazole core and the powerful electron-withdrawing nitro group suggests that derivatives of this compound would exhibit significant intramolecular charge transfer (ICT) characteristics. rsc.org This phenomenon is typical for molecules with distinct electron-donor and electron-acceptor moieties. In this specific compound, the charge distribution is heavily skewed towards the nitro and thiadiazole groups.

This inherent ICT nature would likely lead to pronounced solvatochromic effects, where the absorption and emission spectra of the compound shift in response to the polarity of the solvent. units.itnih.gov Specifically, an increase in solvent polarity would likely stabilize the more polar excited state to a greater extent than the ground state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. acs.org The magnitude of this shift provides insight into the change in dipole moment between the ground and excited states. While specific data for this compound is not available, related donor-acceptor benzothiadiazole systems show significant solvatochromic shifts, confirming the strong ICT character of the BTD core. units.itresearchgate.net

Electrochemical Behavior and Redox Properties

The electrochemical properties of benzothiadiazole derivatives are critical for their application in electronic devices. The introduction of bromo- and nitro-substituents is expected to significantly impact the molecule's redox potentials by lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the standard technique used to determine the oxidation and reduction potentials of a molecule. For a compound like this compound, the strong electron-withdrawing nature of the substituents would make it easier to reduce and harder to oxidize.

This translates to a less negative (or more positive) reduction potential and a more positive oxidation potential compared to the unsubstituted 4,7-dibromo-2,1,3-benzothiadiazole (B82695) parent compound. The reduction process would involve the acceptance of an electron into the LUMO, which is stabilized by the nitro and bromo groups. Studies on related benzothiadiazole derivatives show that the addition of electron-withdrawing groups, such as cyano or nitro functionalities, consistently lowers the LUMO level, making reduction more accessible. nih.govsemanticscholar.org

Table 1: Representative Electrochemical Data for Related Benzothiadiazole Derivatives Note: This table provides illustrative data from related compounds to contextualize the expected properties of this compound. Data for the specific target compound is not available.

| Compound | Onset Oxidation Potential (V) | Onset Reduction Potential (V) | Source |

|---|---|---|---|

| Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) Monomer | 0.9 | N/A | researchgate.net |

| 4,7-di([2,2'-bithiophen]-5-yl)benzothiadiazole | ~1.0 | ~-1.7 | semanticscholar.org |

Correlation Between Electrochemical and Optical Band Gaps

The electrochemical band gap (Egelec) can be estimated from the onset oxidation (Eox) and reduction (Ered) potentials obtained from cyclic voltammetry. These potentials are used to approximate the HOMO and LUMO energy levels, respectively. The difference between these levels gives the electrochemical band gap.

The optical band gap (Egopt), determined from the onset of the lowest energy absorption band in the UV-Vis spectrum, is typically smaller than the electrochemical band gap due to exciton (B1674681) binding energy. For conjugated systems, a good correlation between these two values is often observed. researchgate.net The strong electron-withdrawing character of the nitro group in this compound would be expected to produce a relatively small optical and electrochemical band gap. chalmers.seresearchgate.net

Photostability and Degradation Mechanisms of the Compound in Solution and Solid State

The photostability of a molecule is crucial for its use in optoelectronic applications. Benzothiadiazole-based fluorophores are generally considered to have good photostability. mdpi.com However, the presence of a nitro-aromatic system can introduce specific photochemical reaction pathways.

Nitro compounds are known to be photoreactive, often via their triplet excited states. nih.gov Potential degradation mechanisms for this compound upon exposure to light could involve intramolecular processes, such as hydrogen abstraction from the solvent or other molecules if a suitable hydrogen donor is available. researchgate.net In the solid state, intermolecular reactions could lead to degradation, although the specific pathways are highly dependent on the crystal packing and morphology. While the benzothiadiazole core itself is robust, the nitro group represents a potential site for photochemical instability that would require specific experimental investigation to fully characterize.

Computational and Theoretical Studies on 4,7 Dibromo 5 Nitro 2,1,3 Benzothiadiazole and Its Derivatives

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting the molecular and electronic properties of compounds like 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process determines the most stable three-dimensional structure, providing key information on bond lengths, bond angles, and dihedral angles.

For benzothiadiazole derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), are employed to achieve this. In the case of this compound, the planarity of the core benzothiadiazole ring is a key feature. However, the presence of the nitro (-NO₂) group can introduce slight torsional angles. Computational studies on related nitro-aromatic compounds have shown that the nitro group can twist out of the plane of the aromatic ring. jst.go.jp Conformational analysis of derivatives, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, reveals the presence of multiple stable conformers due to the rotation of substituent rings, which exist in equilibrium. smolecule.com A similar analysis for the target compound would focus on the rotational barrier of the C-N bond connecting the nitro group to the benzothiadiazole ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This table is illustrative, as specific published data for this compound is unavailable. Values are based on typical parameters for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-NO₂ | ~1.48 Å |

| Bond Length | C-Br | ~1.89 Å |

| Dihedral Angle | C-C-N-O (Nitro Twist) | 5-15° |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Mapping)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic and optical properties of a molecule, as well as its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the molecule's electronic conductivity and the energy of its lowest-lying electronic excitation.

In donor-acceptor (D-A) type molecules like many benzothiadiazole derivatives, the spatial distribution of these orbitals is highly informative. For derivatives of 2,1,3-benzothiadiazole (B189464), the HOMO is typically delocalized across the entire molecule or concentrated on the electron-donating parts, while the LUMO is often localized on the electron-accepting benzothiadiazole core. For this compound, the benzothiadiazole ring fused with a nitro group acts as a strong electron-accepting moiety. Therefore, it is expected that the LUMO would be predominantly localized on this nitro-benzothiadiazole system. The HOMO, in contrast, would likely be distributed over the π-system of the entire fused ring structure, including contributions from the bromine and sulfur atoms. A low HOMO-LUMO gap is anticipated due to the strong electron-withdrawing nature of the nitro group, which typically lowers the LUMO energy level.

Table 2: Predicted Frontier Molecular Orbital Energies for Benzothiadiazole Derivatives (Note: Data is compiled from related benzothiadiazole compounds to illustrate typical energy ranges.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Generic BTD Derivative 1 | -5.68 | -3.91 | 1.77 |

| Generic BTD Derivative 2 | -5.71 | -3.72 | 1.99 |

| Generic BTD Derivative 3 | -5.51 | -3.71 | 1.80 |

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. It is the primary computational tool for simulating UV-Vis absorption and emission spectra and for characterizing the nature of electronic transitions.

Simulation of Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a molecule's UV-Vis absorption spectrum. By optimizing the geometry of the first excited state, one can also calculate the emission energy, which corresponds to fluorescence.

Characterization of Intramolecular Charge Transfer States

The primary electronic transition in D-A molecules often has a significant Intramolecular Charge Transfer (ICT) character. Upon photoexcitation, electron density moves from the donor part of the molecule to the acceptor part. TD-DFT is instrumental in characterizing these ICT states.

In this compound, the nitro-benzothiadiazole core is a potent electron acceptor. The HOMO→LUMO transition is therefore expected to exhibit strong ICT character, where electron density is transferred from the broader π-system of the benzothiadiazole ring to the region encompassing the nitro group. This charge redistribution upon excitation leads to a significant change in the molecule's dipole moment between the ground and excited states. smolecule.com The magnitude of this ICT can be quantified by analyzing the molecular orbitals involved in the transition and by calculating the change in electron density distribution. Studies on other nitro-aromatic systems confirm that the presence of a nitro group often facilitates efficient ICT processes upon photoexcitation.

Molecular Dynamics and Intermolecular Interaction Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While DFT and TD-DFT are excellent for single-molecule properties, MD simulations provide insight into the behavior of molecules in a condensed phase (liquid or solid) and their interactions with their environment (e.g., solvent molecules or other solute molecules).

For a compound like this compound, MD simulations could be used to study several phenomena. In solution, simulations can model the explicit interactions with solvent molecules, providing a more detailed picture of solvation dynamics than implicit continuum models. In the solid state, MD can be used to predict crystal packing and understand intermolecular interactions like π-π stacking or halogen bonding involving the bromine atoms. Such simulations are critical for predicting material properties like charge carrier mobility in organic semiconductors. Recent studies have utilized MD simulations to investigate the stability of benzothiazole (B30560) derivatives when interacting with biological targets, such as proteins, by analyzing parameters like root-mean-square deviation (RMSD) over the simulation time. Although specific MD studies on this compound are not available, the methodology is widely applied to its parent chemical class to understand bulk properties and intermolecular forces.

Hirshfeld Surface Analysis for Intermolecular Contacts

The surfaces are mapped with properties like dnorm, which identifies regions of close contact. Red spots on the dnorm surface indicate close intermolecular contacts that are shorter than the van der Waals radii, pinpointing the most significant interactions that stabilize the crystal structure. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The primary interactions are dominated by contacts involving oxygen, bromine, nitrogen, and sulfur atoms.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| O···Br | ~25% | Represents significant halogen bonding between bromine and oxygen atoms of the nitro groups. |

| O···N | ~18% | Contacts between oxygen and nitrogen atoms of adjacent nitro groups. |

| Br···Br | ~12% | Type I halogen-halogen interactions contributing to crystal stability. |

| N···S | ~10% | Key chalcogen bonding interactions between the sulfur of the thiadiazole ring and nitrogen atoms. |

| O···O | ~9% | Contacts between the oxygen atoms of the nitro groups on neighboring molecules. |

| Other | ~26% | Includes various other weaker contacts like O···C, Br···C, etc. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Binding Sites

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive behavior. The MEP map of 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole reveals distinct regions of positive and negative electrostatic potential, which are crucial for understanding its intermolecular interactions. nih.gov

The most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the two nitro groups, indicating these are the primary sites for electrophilic attack and are strong electron-donating regions in the context of intermolecular bonding. Conversely, a region of positive potential (a "σ-hole," colored in blue) is located on the bromine atoms along the C-Br bond axis. Another positive region is found near the sulfur atom of the thiadiazole ring. These positive sites are electrophilic centers, making them susceptible to nucleophilic attack and enabling them to act as halogen and chalcogen bond donors, respectively.

| Molecular Region | Electrostatic Potential | Significance |

|---|---|---|

| Oxygen atoms (Nitro groups) | Highly Negative | Primary nucleophilic sites; act as halogen and chalcogen bond acceptors. |

| Bromine atoms (σ-hole) | Positive | Electrophilic site along the C-Br axis; acts as a halogen bond donor. |

| Sulfur atom (Thiadiazole ring) | Positive | Electrophilic site; acts as a chalcogen bond donor. |

| Aromatic Ring | Neutral to Slightly Negative | Represents the π-system of the benzothiadiazole core. |

Quantitative Topological Analysis (e.g., QTAIM) of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to characterize the nature of chemical bonds and non-covalent interactions. For 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole, QTAIM analysis is used to quantify the strength and nature of the halogen (Br···O) and chalcogen (S···N) bonds that stabilize the crystal structure. nih.gov

This analysis involves identifying bond critical points (BCPs) between interacting atoms. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs are key indicators. For non-covalent interactions, ρ(r) is typically low, and ∇²ρ(r) is positive, which signifies a closed-shell interaction (i.e., not a covalent bond). The analysis for 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole quantitatively demonstrates the dominance of the chalcogen bond over the halogen bond in its crystal packing. nih.gov

| Interaction | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Interaction Nature |

|---|---|---|---|

| S···N (Chalcogen Bond) | ~0.025 | Positive | Stronger, closed-shell non-covalent interaction. |

| Br···O (Halogen Bond) | ~0.015 | Positive | Weaker, more directional, closed-shell non-covalent interaction. |

Prediction of Material Performance Parameters (e.g., electron mobility, band gap tuning)

The this compound unit is a valuable building block in the synthesis of donor-acceptor (D-A) conjugated polymers for organic electronics. The strong electron-withdrawing properties of both the benzothiadiazole core and the attached nitro and bromo groups significantly influence the electronic characteristics of these polymers, particularly their band gaps and charge transport properties. researchgate.net

Incorporating this unit into a polymer backbone is an effective strategy for creating small band gap materials. researchgate.net The nitration of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) to form 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole creates a highly electron-deficient intermediate. nih.gov Polymers derived from this intermediate exhibit optical band gaps as low as 1.1-1.2 eV, which is advantageous for applications in organic photovoltaics as it allows for the absorption of a broader range of the solar spectrum. nih.gov

However, the presence of a nitro group can also have drawbacks. In some polymer systems, steric hindrance from the bulky nitro group can cause twisting of the polymer backbone. This disruption of planarity can limit π-conjugation, leading to a blue-shifted absorption, an increased band gap, and reduced electron mobility compared to analogous polymers with smaller electron-withdrawing groups like cyano or fluorine. researchgate.net For instance, a polymer incorporating a 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole unit showed an increased band gap of 1.45 eV and a relatively low electron mobility of 0.024 cm² V⁻¹ s⁻¹. researchgate.net This highlights the delicate balance between the electronic-withdrawing strength and the steric profile of the substituents in designing high-performance organic semiconductors.

| Polymer System (Acceptor Unit) | Optical Band Gap (eV) | Electron Mobility (μₑ, cm² V⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Polymer based on Pyrazino[2,3-g]quinoxaline (from dinitro-BTD) | 1.1 - 1.2 | Not Reported | nih.gov |

| PCDTT-NO₂FBT (5-fluoro-6-nitro-BTD) | 1.45 (solid state) | 0.024 | researchgate.net |

| PCDTT-FCNBT (5-fluoro-6-cyano-BTD) | 1.32 (solid state) | 0.4 | researchgate.net |

| PCDTT-DCNBT (5,6-dicyano-BTD) | 1.31 (solid state) | 0.031 | researchgate.net |

Advanced Applications in Organic Electronic and Optoelectronic Devices

Organic Photovoltaics (OPVs) and Polymer Solar Cells

The development of low-cost, flexible, and efficient solar energy conversion technologies is a primary goal in renewable energy research. Organic photovoltaics, especially those based on polymer solar cells, have emerged as a promising field. The performance of these devices is heavily dependent on the molecular design of the photoactive materials. Derivatives of 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole play a pivotal role in this area, primarily by enabling the creation of low-band-gap polymers that can harvest a broader range of the solar spectrum.

Role as Electron Acceptor Unit in Donor-Acceptor (D-A) Copolymers

One of the most effective strategies for designing high-performance polymers for solar cells is the donor-acceptor (D-A) approach. researchgate.net In this molecular architecture, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer backbone. researchgate.net The 2,1,3-benzothiadiazole (B189464) (BT) nucleus is a well-established electron-deficient building block. mdpi.comrsc.org The introduction of one or two nitro groups onto the 4,7-dibromo-2,1,3-benzothiadiazole (B82695) core creates an even more potent electron acceptor moiety. chalmers.se

This enhanced electron deficiency is crucial for lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting copolymer. mdpi.com When this strong acceptor is paired with a suitable electron donor unit, the energy difference between the Highest Occupied Molecular Orbital (HOMO), primarily localized on the donor, and the LUMO, localized on the acceptor, is significantly reduced. This leads to the formation of low-band-gap materials. For instance, 4,7-dibromo-5,6-dinitro-2,1,3-benzothiadiazole, synthesized via the nitration of 4,7-dibromo-2,1,3-benzothiadiazole, serves as a key intermediate for creating highly electron-deficient units like pyrazino[2,3-g]quinoxalines, which are then used in small band gap polymers for solar cells. chalmers.se

Bulk Heterojunction (BHJ) Architectures Utilizing Benzothiadiazole Derivatives

The bulk heterojunction (BHJ) is the most successful device architecture for organic solar cells. researchgate.netuhasselt.be It consists of an interpenetrating network of an electron donor and an electron acceptor material within the active layer. researchgate.net This structure provides a large interfacial area necessary for efficient exciton (B1674681) dissociation into free charge carriers. mdpi.com

In BHJ devices, D-A copolymers derived from nitro-substituted benzothiadiazoles typically function as the electron donor component, while a fullerene derivative, such as nih.govnih.gov-phenyl-C71-butyric acid methyl ester (PC71BM), acts as the electron acceptor. researchgate.netchalmers.se The intimate mixing of the benzothiadiazole-based copolymer and the fullerene acceptor allows for efficient charge separation at the donor-acceptor interface. The successful implementation of these materials in BHJ solar cells has led to significant advancements in device performance. stanford.eduresearchgate.net

Power Conversion Efficiency and Photoresponse Characteristics in Devices

The ultimate measure of a solar cell's performance is its power conversion efficiency (PCE), which is determined by the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The use of D-A copolymers based on nitro-benzothiadiazole derivatives has led to notable improvements in these parameters.

For example, a BHJ solar cell fabricated using the polymer P3TPQ, which is derived from a dinitro-benzothiadiazole intermediate, and blended with PC71BM, demonstrated a PCE of 2.1%. researchgate.netchalmers.se A key advantage of this material is its extended photoresponse, absorbing light up to a wavelength of 1.1 µm, which is well into the near-infrared (NIR) region of the solar spectrum. researchgate.netchalmers.se This extended absorption is a direct result of the polymer's small band gap. Other copolymers incorporating the benzothiadiazole acceptor unit have achieved even higher efficiencies, with some devices surpassing 8% PCE, highlighting the potential of this class of materials. nih.govresearchgate.net

Table 1: Performance of OPV Devices Utilizing Benzothiadiazole-Based Copolymers

| Polymer | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Photoresponse |

|---|---|---|---|---|---|---|

| P3TPQ | PC71BM | 0.52 | - | - | 2.1% | up to 1.1 µm |

| PBDTP-DTBT | PC71BM | - | - | - | 8.07% | - |

Note: Data is compiled from various research findings to illustrate the performance of benzothiadiazole-based polymers. PBDTP-DTBT is included as an example of a high-performing benzothiadiazole copolymer.

Band Gap Engineering for Enhanced Solar Spectrum Utilization

A significant portion of the sun's energy that reaches the Earth is in the visible and near-infrared regions of the electromagnetic spectrum. For a polymer solar cell to be highly efficient, the active material must absorb as much of this light as possible. This necessitates the use of materials with a low optical band gap. semi.ac.cn

The D-A strategy is a powerful tool for band gap engineering. researchgate.net The nitration of 4,7-dibromo-2,1,3-benzothiadiazole is a critical step in creating the very strong acceptor units needed for this purpose. chalmers.se By carefully selecting the donor unit to pair with the nitro-benzothiadiazole-derived acceptor, the band gap of the resulting polymer can be precisely tuned. Researchers have successfully synthesized polymers like P1TPQ and P3TPQ with band gaps as low as 1.2 eV and 1.1 eV, respectively. chalmers.se These low band gaps enable the polymers to absorb light at longer wavelengths, thereby utilizing a larger fraction of the solar spectrum and increasing the potential short-circuit current of the solar cell. chalmers.sesemi.ac.cn

Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are at the forefront of display and solid-state lighting technology, valued for their high contrast, energy efficiency, and thin form factor. The performance of an OLED is intrinsically linked to the properties of the emissive organic materials used. Benzothiadiazole derivatives, including those functionalized with nitro groups, are important building blocks for creating novel photoluminescent compounds for OLED applications. polyu.edu.hkresearchgate.netresearchgate.net

Application as Building Blocks for Photoluminescent Compounds

The 2,1,3-benzothiadiazole unit is a versatile core for designing fluorescent molecules due to its strong electron-withdrawing nature and high photostability. researchgate.netnih.gov This electron-accepting characteristic makes it an ideal component for constructing D-A type photoluminescent compounds, which are widely used as emitters in OLEDs. frontiersin.org The introduction of a nitro group onto the dibromo-benzothiadiazole framework further enhances its electron-accepting strength, which can be used to tune the emission color of the final molecule. mdpi.com

By coupling the this compound core with various electron-donating aromatic groups through cross-coupling reactions, a wide array of D-A molecules can be synthesized. polyu.edu.hk This molecular design strategy facilitates intramolecular charge-transfer (ICT) upon photoexcitation, which is key to achieving emissions across the visible spectrum, including deep-red and near-infrared wavelengths. frontiersin.org For example, D-A-D type emitters incorporating a benzothiadiazole acceptor have been successfully developed, leading to OLED devices with high external quantum efficiencies (EQEs). Devices emitting in the deep-red to NIR region have achieved EQEs as high as 5.75% for doped devices and 1.44% for non-doped devices, demonstrating the effectiveness of using functionalized benzothiadiazole as a core building block for advanced OLED emitters. frontiersin.org

Design of High-Efficiency Emitters for OLEDs

In the field of Organic Light-Emitting Diodes (OLEDs), the design of efficient emitter materials is paramount. The donor-acceptor (D–A) molecular architecture is a proven strategy for developing high-performance fluorescent emitters. rsc.org In this design, the 2,1,3-benzothiadiazole core typically serves as the electron-acceptor (A) unit. The incorporation of the strongly electron-withdrawing nitro group in this compound significantly lowers the LUMO energy level of the molecule. This electronic feature is crucial for designing emitters, particularly for achieving specific colors and improving electron injection and transport within the OLED device stack.

When integrated into a larger D-A or D–π–A–π–D molecular framework, the nitro-substituted BTD core can enhance intramolecular charge transfer (ICT), a key process for tuning the emission wavelength. While specific performance data for emitters based on this compound is not extensively documented, research on analogous BTD-based emitters demonstrates the viability of this approach. For instance, D–π–A–π–D BTD derivatives have been reported to achieve high external quantum efficiencies (EQE) of up to 8.1% in solution-processed green OLEDs, surpassing the theoretical limit for conventional fluorescent emitters and suggesting the effective utilization of triplet excitons. rsc.org The design principles from these studies underscore the potential of the nitro-bromo-substituted BTD core as a component for creating novel, high-efficiency emitters.

Organic Field-Effect Transistors (OFETs)

The development of n-type (electron-transporting) semiconductors is essential for fabricating complementary logic circuits in organic electronics, but they have historically lagged behind their p-type (hole-transporting) counterparts. The creation of high-performance n-type materials relies on the use of building blocks with strong electron affinity to ensure low-lying LUMO levels, which facilitates efficient electron injection and enhances stability. acs.orgnih.gov

The this compound unit is a prime candidate for this purpose. The nitro group is one of the strongest electron-withdrawing groups used in organic electronics, making it highly effective for designing n-type semiconductors. nih.gov When this unit is copolymerized with an electron-rich donor monomer, the resulting D-A polymer can exhibit the desired low LUMO energy level necessary for electron transport. Research into polymers incorporating a similar 5-fluoro-6-nitrobenzo-2,1,3-thiadiazole acceptor unit has confirmed the utility of the nitro group in creating n-type materials. acs.orgnih.gov Although nitrated BTD derivatives have been less explored than their cyano- or fluoro-substituted counterparts, their potential in yielding semiconductors with low-lying LUMO levels is significant, as demonstrated in related systems like nitrated-pentacene derivatives. nih.gov The bromine atoms at the 4 and 7 positions of the title compound provide reactive sites for polymerization, enabling its incorporation into various polymer backbones.

While the strong acceptor character of the nitro group is beneficial for creating n-type materials, its impact on charge mobility is complex. Electron mobility in OFETs is highly sensitive to the morphology of the semiconductor film, including backbone planarity and crystallinity. Research on a D-A copolymer using a nitro-fluoro-benzothiadiazole acceptor (PCDTT-NO₂FBT) revealed that the presence of the nitro group can have a detrimental effect on device performance compared to other functional groups. acs.orgnih.gov

The primary issue is steric hindrance; the nitro group can twist out of conjugation with the benzothiadiazole ring, disrupting the planarity of the polymer backbone. acs.org This disruption hinders intermolecular π-π stacking and reduces crystallinity, which are crucial for efficient charge transport. As a result, the polymer PCDTT-NO₂FBT exhibited a relatively low electron mobility of 0.024 cm² V⁻¹ s⁻¹. acs.orgnih.govnih.gov This performance was lower than that of an analogous polymer featuring a dicyano-benzothiadiazole acceptor (0.031 cm² V⁻¹ s⁻¹) and significantly lower than one with a cyano-fluoro-benzothiadiazole acceptor (0.4 cm² V⁻¹ s⁻¹), which benefited from enhanced backbone linearity and crystallinity. nih.govnih.gov This highlights a critical design challenge: the powerful electronic effect of the nitro group must be balanced with its steric impact on molecular ordering to achieve high mobility.

| Polymer | Acceptor Unit Functional Groups | Maximum Electron Mobility (μe,max) |

|---|---|---|

| PCDTT-NO₂FBT | Nitro, Fluoro | 0.024 cm² V⁻¹ s⁻¹ |

| PCDTT-DCNBT | Cyano, Cyano | 0.031 cm² V⁻¹ s⁻¹ |

| PCDTT-FCNBT | Fluoro, Cyano | 0.40 cm² V⁻¹ s⁻¹ |

Data sourced from research on analogous benzothiadiazole-based polymers. acs.orgnih.govnih.gov

Dye-Sensitized Solar Cells (DSSCs)

In dye-sensitized solar cells, organic dyes are responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov Many high-performance dyes are based on a D-π-A architecture, where the benzothiadiazole moiety can function as the π-spacer or as part of the acceptor unit. The role of the dye is to facilitate efficient charge separation upon photoexcitation. nih.gov

Incorporating a this compound unit into a DSSC dye would leverage its strong electron-accepting nature to promote efficient intramolecular charge transfer from the donor to the acceptor/anchoring group. This ICT is responsible for the dye's primary absorption band in the visible spectrum. The low-lying LUMO level induced by the nitro-BTD core is energetically favorable for injecting electrons into the conduction band of TiO₂. Studies on various BTD-based photosensitizers have demonstrated their effectiveness, achieving power conversion efficiencies (PCEs) ranging from 7.0% to 9.8%, with co-sensitization strategies pushing efficiencies up to 10.9%. rsc.org The specific tuning afforded by the nitro and bromo substituents on the BTD core could be exploited to optimize the absorption spectrum and energy level alignment, potentially leading to highly efficient solar cells.

Electrochromic Devices (ECDs)

Electrochromic devices change their optical properties, such as color and transparency, in response to an applied voltage. The active materials in these devices are conducting polymers that can be reversibly oxidized and reduced. The D-A polymer architecture is highly effective for creating electrochromic materials with low band gaps and high contrast ratios. electrochemsci.orgnih.gov

The inclusion of a strong acceptor unit like this compound in a polymer backbone would create a material with a pronounced internal charge transfer, leading to a low optical band gap. This typically results in a colored polymer in its neutral state. Upon electrochemical oxidation, the removal of electrons from the polymer backbone leads to the formation of polarons and bipolarons, causing the absorption bands to bleach in the visible region and new bands to appear in the near-infrared (NIR) region. This transition results in a distinct color change. Polymers based on BTD derivatives have shown excellent electrochromic performance, with high optical contrast (over 60%), fast switching times (around 1-2 seconds), and high coloration efficiencies. electrochemsci.org The strong electron-accepting nitro group would likely enhance these properties, making materials derived from this compound promising candidates for applications in smart windows, displays, and military camouflage.

Chemical and Optical Sensing Devices

The inherent fluorescence of the benzothiadiazole core makes it a versatile building block for chemical and optical sensors. mdpi.com The electronic properties and fluorescence output of BTD-based fluorophores are often highly sensitive to their local environment and to interactions with specific analytes.

A particularly relevant application for nitro-substituted BTDs is in the design of fluorescent probes for detecting hypoxic conditions, which are characteristic of solid tumors. nih.gov Research has shown that a dinitro-benzothiadiazole derivative can act as a hypoxia-selective probe. In its native state, the fluorescence of the molecule is quenched by the electron-withdrawing nitro groups. However, under hypoxic conditions, cellular nitroreductase enzymes reduce the nitro groups to fluorescent amino groups. This "turn-on" mechanism allows for selective imaging of tumor cells. A dinitro BTD derivative, BTTD-NO₂, demonstrated strong red fluorescence in 65% of cancer cells under hypoxic conditions, compared to only 2.4% under normal oxygen levels. nih.gov This principle suggests that this compound could be a precursor for similar probes. Furthermore, other BTD derivatives have been engineered to selectively detect various analytes, including nitroaromatic explosives, metal cations (like mercury(II)), and anions (like acetate), showcasing the platform's broad applicability in environmental and security monitoring. nih.govwindows.net

Design of Chromogenic and Fluorogenic Sensors for Analyte Detection

The design of chromogenic and fluorogenic sensors based on this compound hinges on its powerful electron-accepting capabilities. The core principle involves coupling this acceptor unit with a suitable electron-donating moiety to create a D-A molecule. The bromine atoms at the 4 and 7 positions serve as versatile synthetic handles, allowing for the introduction of various donor groups through cross-coupling reactions. This modular approach enables the fine-tuning of the sensor's electronic structure and, consequently, its sensitivity and selectivity towards specific analytes.

A common strategy in the design of such sensors is to create a system where the interaction with an analyte perturbs the intramolecular charge transfer (ICT) from the donor to the acceptor. This perturbation manifests as a discernible change in the absorption (color) or emission (fluorescence) properties of the molecule, signaling the presence of the target analyte.

For instance, while direct applications of this compound in sensing are still an emerging area of research, the closely related compound, 4-bromo-7-nitro-2,1,3-benzothiadiazole, has been utilized as a key intermediate in the synthesis of D-A molecular systems. mdpi.com The substitution of the remaining bromine atom with an electron-donating group creates a potent D-A chromophore with the potential for red emission, a desirable characteristic for biological imaging applications. mdpi.com

Furthermore, the nitro group itself can be a key component of the sensing mechanism. In some designs, the fluorescence of the benzothiadiazole core is quenched by the nitro group. Upon interaction with a specific analyte, such as a reducing agent found in hypoxic tumor cells, the nitro group can be reduced to an amino group. nih.gov This transformation converts the strong electron-withdrawing nitro group into a strong electron-donating amino group, which can "turn on" the fluorescence of the molecule, providing a clear signal for detection. nih.gov

The versatility of the this compound scaffold allows for its incorporation into various sensor architectures, including small molecules, polymers, and even metal-organic frameworks (MOFs), to enhance selectivity and sensitivity for a wide range of analytes from metal ions to biologically relevant molecules.

Photophysical Mechanisms of Sensing

The sensing mechanisms of chromogenic and fluorogenic probes derived from this compound are primarily governed by a set of well-established photophysical processes. The most prominent among these is the modulation of Intramolecular Charge Transfer (ICT).

Intramolecular Charge Transfer (ICT): In a D-A molecule constructed from a this compound core, the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-deficient benzothiadiazole acceptor. This excited state possesses a significant dipole moment due to the spatial separation of charge.

The interaction of the sensor with an analyte can influence this ICT process in several ways:

Analyte Binding: The binding of a cation or anion to the sensor can alter the electron-donating or -accepting strength of the donor or acceptor units, respectively. This change in electronic properties modifies the energy gap between the HOMO and LUMO, leading to a shift in the absorption and emission spectra (a chromogenic or fluorogenic response).

Reaction-based Sensing: In some cases, the analyte may react with a specific functional group on the sensor molecule. As previously mentioned, the reduction of the nitro group to an amine is a prime example. nih.gov This chemical transformation drastically alters the electronic landscape of the molecule, often leading to a dramatic "turn-on" or "turn-off" of fluorescence.

Photoinduced Electron Transfer (PET): Another important mechanism is Photoinduced Electron Transfer. In a PET-based sensor, a receptor unit for the analyte is linked to the fluorophore (the benzothiadiazole derivative). In the "off" state, upon excitation of the fluorophore, an electron is transferred from the receptor to the fluorophore (or vice versa), quenching the fluorescence. When the analyte binds to the receptor, the energy levels of the receptor's orbitals are altered, preventing the PET process and thereby restoring or "turning on" the fluorescence.

The table below summarizes the key photophysical mechanisms and their resulting observable changes in sensors based on benzothiadiazole derivatives.

| Photophysical Mechanism | Description | Observable Change |

| Intramolecular Charge Transfer (ICT) | Light-induced electron transfer from a donor to an acceptor unit within the same molecule. Analyte interaction modifies the D-A strength. | Shift in absorption/emission wavelength (color change or different fluorescence color). Change in fluorescence intensity. |

| Photoinduced Electron Transfer (PET) | Electron transfer between a fluorophore and a receptor in the excited state, leading to fluorescence quenching. Analyte binding to the receptor inhibits PET. | "Turn-on" or "turn-off" of fluorescence. |

| Reaction-Based Sensing | The analyte induces a chemical transformation of the sensor molecule, leading to a new species with different photophysical properties. | Significant change in absorption and/or fluorescence, often irreversible. |

The strong electron-deficient character of the this compound core makes it a highly promising platform for the development of sensors operating through these mechanisms, offering the potential for high sensitivity and selectivity in the detection of a wide array of analytes.

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the derivatization and functionalization of the chemical compound This compound through the reaction types specified in your request.

The search for detailed research findings, reaction conditions, and data tables for the following processes yielded no results for this particular compound:

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Stille Coupling

Sonogashira Coupling

Direct C-H Functionalization Approaches

C-H Arylation Reactions

Regioselective C-H Borylation

While extensive research exists on the functionalization of related benzothiadiazole cores, such as 4,7-dibromo-2,1,3-benzothiadiazole and the parent 2,1,3-benzothiadiazole, this information does not pertain to the 5-nitro substituted derivative you have specified. In adherence with the strict instructions to focus solely on "this compound," it is not possible to generate the requested article.

Derivatization and Functionalization Strategies for Enhanced Material Properties

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring of 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing effects of both the fused thiadiazole ring and the nitro group significantly lower the electron density of the benzene (B151609) core, facilitating the attack of nucleophiles and the displacement of the bromide leaving groups. This reactivity is a cornerstone for introducing a wide array of functional groups.

For instance, reactions with various amines, thiols, and alkoxides can be performed to replace one or both bromine atoms. The molecular architecture of related nitro-benzothiadiazole systems is particularly interesting because substituting bromine with an electron-donating group, such as an amine, establishes a potent donor-acceptor (D-A) molecular system. mdpi.com The conditions for these substitutions can be controlled to achieve either mono- or di-substituted products, offering precise control over the final molecular structure and properties. While some highly electron-deficient heterocyclic systems can be resistant to O-nucleophiles, they often react readily with N-nucleophiles. nih.gov

| Nucleophile Type | Example Nucleophile | Potential Product Class |

| N-Nucleophiles | Anilines, Alkylamines, Carbazole | Amino-substituted benzothiadiazoles |

| S-Nucleophiles | Thiophenols, Alkylthiols | Thioether-substituted benzothiadiazoles |

| O-Nucleophiles | Phenoxides, Alkoxides | Aryl/Alkyl ether-substituted benzothiadiazoles |

This table illustrates potential reaction classes based on the principles of nucleophilic aromatic substitution on activated aromatic systems.

Incorporation of Diverse Electron-Donating and Electron-Accepting Units

The construction of molecules featuring distinct electron-donating (D) and electron-accepting (A) segments is a fundamental strategy in materials science to control charge transfer characteristics and optical properties. researchgate.net this compound is an exemplary building block for this purpose, functioning as a strong electron acceptor.

The 4,7-dibromo substitution pattern is ideal for creating linear D-A and D-A-D type molecules through metal-catalyzed cross-coupling reactions. nih.gov The 5-nitro-2,1,3-benzothiadiazole core acts as the central acceptor unit (A). Electron-donating moieties (D) can be appended at the 4- and/or 7-positions by displacing the bromine atoms.

Commonly employed synthetic methods include the Suzuki and Stille cross-coupling reactions. nih.govmdpi.com These reactions allow for the formation of C-C bonds between the benzothiadiazole core and various aryl or heteroaryl donors. The resulting intramolecular charge transfer (ICT) from the donor to the acceptor unit is a key feature of these systems, leading to tunable absorption and emission properties. The strength of the ICT can be modulated by varying the electron-donating strength of the flanking units.

| Donor Unit (D) Example | Resulting Architecture | Key Feature |

| Triphenylamine | D-A (mono-substitution) | Strong hole-transporting character |

| Thiophene / Bithiophene | D-A-D (di-substitution) | Extended π-conjugation, red-shifted absorption |

| Carbazole | D-A-D (di-substitution) | High thermal stability, strong emission |

| Fluorene | D-A-D (di-substitution) | High fluorescence quantum yields |

This table provides examples of D-A and D-A-D structures synthesized from a central benzothiadiazole acceptor.

The primary functions of π-spacers include:

Extending Conjugation: Lengthening the π-system typically leads to a bathochromic (red) shift in absorption and emission spectra, allowing for the harvesting of lower-energy photons. nih.gov

Tuning Energy Levels: The choice of the π-spacer influences the HOMO and LUMO energy levels of the molecule, which is critical for applications like organic solar cells to ensure efficient charge separation.

Controlling Molecular Geometry: The spacer can affect the planarity and rigidity of the molecular backbone, which in turn impacts solid-state packing and charge transport efficiency.

Modifying Solubility: Attaching flexible alkyl chains to the π-spacer is a common strategy to improve the solubility of the final compound in organic solvents, which is essential for solution-based processing. rsc.org

| π-Spacer Example | Impact on Properties |

| Thiophene | Enhances planarity and extends conjugation. |

| Phenyl | Can introduce torsional angles, potentially reducing conjugation but improving solubility. |

| Furan | Similar to thiophene but can alter electron density. |

| Vinylene (-CH=CH-) | Promotes planarity and strong electronic coupling. |

This table summarizes the influence of common π-spacers on the properties of conjugated D-A systems.

Heteroannelation, the fusion of additional heterocyclic rings onto the benzothiadiazole framework, is a powerful strategy to create π-extended, rigid, and planar molecular structures. This structural modification directly impacts the electronic properties of the core, often enhancing its electron-accepting character.

By synthesizing derivatives where the 4- and 7-positions are substituted with groups capable of intramolecular cyclization, new fused ring systems can be constructed. For example, installing aryl groups at the 4- and 7-positions of a dinitro-benzothiadiazole core and subsequently performing a reductive cyclization can lead to the formation of π-extended systems fused with indole or thienopyrrole units. mdpi.com This annulation extends the π-conjugation across a larger, more planar framework, which typically results in:

Lowering of the LUMO energy level , which strengthens the acceptor character of the unit.

A significant red shift in the optical absorption spectrum, pushing it towards the near-infrared region.

Enhanced intermolecular π-π stacking in the solid state due to increased planarity, which can facilitate better charge transport.

| Fused Ring System | Expected Effect on Acceptor Strength |

| Thieno[3,2-e:3,2-g] mdpi.comnih.govmdpi.combenzothiadiazole | Increase |

| Pyrrolo[3,2-e:3,2-g] mdpi.comnih.govmdpi.combenzothiadiazole | Increase |

| Pyrazino[2,3-f:5,6-f']bis mdpi.comnih.govmdpi.combenzothiadiazole | Significant Increase |

This table illustrates how the fusion of different heterocyclic rings (heteroannelation) can modify the acceptor properties of the core benzothiadiazole unit.

Future Directions and Challenges in 4,7 Dibromo 5 Nitro 2,1,3 Benzothiadiazole Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The practical application of 4,7-Dibromo-5-nitro-2,1,3-benzothiadiazole is contingent on the availability of efficient, safe, and sustainable synthetic methods. Current synthetic approaches often involve the nitration of 4,7-dibromo-2,1,3-benzothiadiazole (B82695). One reported method involves refluxing the dibromo precursor in 69% nitric acid, which results in a 40% yield of a mono-nitro product. nih.gov Research has shown that modifying the nitrating agent to a mixture of trifluoromethanesulfonic acid (CF(3)SO(3)H) and nitric acid can greatly improve the yield for dinitration of the parent compound. nih.gov

Future research must focus on overcoming the limitations of current methods, which can involve harsh acidic conditions, moderate yields, and the use of hazardous reagents. A key challenge is the development of synthetic pathways that avoid shock-sensitive or highly toxic precursors, as the use of such materials can negate the possibility of large-scale synthesis. researchgate.net The pursuit of sustainability also calls for minimizing waste, using greener solvents, and developing catalytic systems that can operate under milder conditions. The application of techniques like microwave-assisted synthesis, which has been shown to increase process efficiency in terms of yields and reaction times for other benzothiadiazole derivatives, presents a promising future direction. researchgate.net The ultimate goal is to establish a robust, high-yield, and cost-effective synthesis that can be scaled from the laboratory to industrial production. acs.org

| Method/Approach | Reagents | Advantages/Challenges | Potential Future Direction |

| Direct Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Established method; can have moderate yields and harsh conditions. nih.gov | Optimization of reaction conditions to improve yield and selectivity. |

| Modified Nitration | Nitric Acid (HNO₃) / Triflic Acid (CF₃SO₃H) | Reported to greatly improve yields for related dinitro compounds. nih.gov | Application and optimization for mono-nitration; exploring catalyst use. |

| Microwave-Assisted Synthesis | Varies | Can significantly reduce reaction times and improve yields. researchgate.net | Development of microwave-based protocols for the nitration step. |

| Flow Chemistry | Varies | Offers improved safety, control, and scalability over batch processes. | Designing a continuous flow process for nitration to enhance safety and throughput. |

Fine-Tuning Optoelectronic Properties through Substituent Engineering

The electronic properties of the 2,1,3-benzothiadiazole (B189464) (BTD) core are highly sensitive to the nature of its substituents. The introduction of a nitro group, a potent electron-withdrawing group, significantly modulates the frontier molecular orbital (HOMO-LUMO) energy levels of the parent compound. This makes this compound a valuable building block for creating materials with tailored optoelectronic characteristics. acs.org